216-Fold Higher Catalytic Rate of Homoisocitrate vs. Isocitrate by S. cerevisiae HICDH
Homoisocitrate dehydrogenase from Saccharomyces cerevisiae (ScHICDH) oxidatively decarboxylates isocitrate as a slow substrate with a V/Et that is 216-fold lower than that measured with the native substrate homoisocitrate [1]. This massive kinetic penalty demonstrates that isocitrate cannot functionally substitute for homoisocitrate in this enzyme system, despite the two substrates differing only by the position of the hydroxyl group (C-1 vs. C-2). The dissociation constant of the Mg-homoisocitrate complex was determined to be 11 ± 2 mM under the same conditions [1].
| Evidence Dimension | Relative catalytic rate (V/Et) for oxidative decarboxylation |
|---|---|
| Target Compound Data | V/Et (homoisocitrate) = reference value (normalized to 1) |
| Comparator Or Baseline | V/Et (isocitrate) = 216-fold lower |
| Quantified Difference | 216-fold higher rate with homoisocitrate vs. isocitrate |
| Conditions | Recombinant ScHICDH, steady-state kinetics, Mg²⁺- and K⁺-dependent, pH 7.5, 25°C |
Why This Matters
This 216-fold kinetic discrimination is orders of magnitude greater than typical isozyme substrate preferences, making isocitrate an unusable surrogate for any kinetic or inhibition assay targeting fungal HICDH.
- [1] Lin Y, Alguindigue SS, Volkman J, Nicholas KM, West AH, Cook PF. Complete kinetic mechanism of homoisocitrate dehydrogenase from Saccharomyces cerevisiae. Biochemistry. 2007;46(3):890-898. doi:10.1021/bi062067q. View Source
